2-(3-Fluoro-4-methylphenyl)ethanol
Overview
Description
2-(3-Fluoro-4-methylphenyl)ethanol is an organic compound that belongs to the class of aromatic alcohols It features a phenyl ring substituted with a fluorine atom at the 3-position and a methyl group at the 4-position, with an ethanol group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-4-methylphenyl)ethanol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-(3-Fluoro-4-methylphenyl)acetone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. This method is advantageous due to its scalability and efficiency in producing high yields of the desired alcohol.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluoro-4-methylphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in ethanol.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 2-(3-Fluoro-4-methylphenyl)acetone or 2-(3-Fluoro-4-methylphenyl)acetic acid.
Reduction: 2-(3-Fluoro-4-methylphenyl)ethane.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(3-Fluoro-4-methylphenyl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-(3-Fluoro-4-methylphenyl)ethanol exerts its effects depends on its interaction with molecular targets. The ethanol group can participate in hydrogen bonding and other interactions with biological molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability. These interactions can affect the compound’s binding affinity to enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-(3-Fluoro-4-methylphenyl)ethanol can be compared with other similar compounds such as:
2-(3-Chloro-4-methylphenyl)ethanol: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-(3-Fluoro-4-ethylphenyl)ethanol: Similar structure but with an ethyl group instead of a methyl group, which can influence its physical and chemical properties.
2-(3-Fluoro-4-methylphenyl)propanol: Similar structure but with a propanol group instead of ethanol, which can alter its solubility and reactivity.
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO/c1-7-2-3-8(4-5-11)6-9(7)10/h2-3,6,11H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQIISPHHESNWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90374606 | |
Record name | 2-(3-fluoro-4-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
835912-84-0 | |
Record name | 2-(3-fluoro-4-methylphenyl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90374606 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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